![molecular formula C9H10Cl2O B130347 3-(2,4-Dichlorophenyl)propan-1-ol CAS No. 146882-07-7](/img/structure/B130347.png)
3-(2,4-Dichlorophenyl)propan-1-ol
Overview
Description
3-(2,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of phenylpropanol, where the phenyl ring is substituted with two
Biological Activity
3-(2,4-Dichlorophenyl)propan-1-ol, also known as a derivative of dichlorophenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural features:
- Molecular Formula : C9H11Cl2O
- Molecular Weight : 220.09 g/mol
- Functional Groups : Hydroxyl group (-OH), dichlorophenyl moiety
The presence of the dichlorophenyl group enhances its interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes.
Biological Activities
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antifungal properties against pathogens such as Candida albicans. Its efficacy was compared with established antifungal agents, demonstrating competitive activity .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Potential Anticancer Activity : Preliminary studies suggest that it could influence cancer cell proliferation through modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity Against Candida albicans
In a study assessing the antifungal properties of this compound, various concentrations were tested against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antifungal treatments. The mechanism was attributed to disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : Appropriate chlorinated phenols and propanol derivatives.
- Reaction Conditions : Optimized temperatures and catalysts to enhance yield.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Table 2: Similar Compounds and Their Activities
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-2-(2,4-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Exhibits anti-inflammatory properties |
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Potential anticancer activity |
Scientific Research Applications
Chemistry
Chiral Building Block
3-(2,4-Dichlorophenyl)propan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds critical in pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves multi-step reactions including:
- Reduction of corresponding ketones using chiral catalysts.
- Employing asymmetric hydrogenation for industrial-scale production.
Biology
Biological Activity
Research indicates that this compound exhibits potential biological activity. Studies have shown interactions with various biomolecules, suggesting its role in modulating metabolic pathways .
Mechanism of Action
The compound may interact with specific enzymes or receptors, influencing biochemical pathways crucial for therapeutic effects. Ongoing studies aim to elucidate these mechanisms further .
Pharmaceutical Development
Precursor in Drug Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical agents, including antidepressants like cericlamine, which is derived from related structures . Its ability to inhibit serotonin reuptake positions it as a candidate for treating mood disorders.
Therapeutic Potential
Research suggests that the compound may have applications in treating diseases related to its biological activity. Its interactions with neurotransmitter systems highlight its potential in neuropharmacology .
Agrochemicals
This compound is utilized in the development of agrochemicals. Its chlorinated structure contributes to the efficacy of pesticides and herbicides by enhancing their biological activity against pests and weeds .
Specialty Chemicals
In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals and materials science applications due to its versatile reactivity .
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemistry | Chiral building block | Used in synthesis of complex organic molecules |
Biology | Biological activity studies | Interacts with enzymes/receptors |
Medicine | Precursor for antidepressants | Involved in serotonin reuptake inhibition |
Agrochemicals | Development of pesticides | Enhances efficacy against pests |
Industrial Chemicals | Intermediate for specialty chemicals | Utilized in various chemical processes |
Case Study 1: Antidepressant Development
Research on cericlamine (a derivative of this compound) demonstrated its effectiveness as a serotonin reuptake inhibitor. Clinical trials indicated significant improvements in depressive symptoms among participants .
Case Study 2: Agrochemical Efficacy
Field studies on pesticides containing this compound showed a marked reduction in pest populations compared to untreated controls. The chlorinated phenolic structure was pivotal for its biological activity .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJMARRFKAAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441728 | |
Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146882-07-7 | |
Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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